N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide
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Overview
Description
N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide is a synthetic organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide typically involves multiple steps, starting with the preparation of the key intermediate compounds. One common approach involves the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with ethylamine to form the corresponding imine. This imine is then reduced to the amine using a reducing agent such as sodium borohydride. The resulting amine is subsequently reacted with but-2-ynoic acid chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide: shares similarities with other fluorinated compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl group and a but-2-ynamide moiety allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4NO/c1-4-5-13(20)19(3)9(2)11-7-6-10(8-12(11)15)14(16,17)18/h6-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKDWTMBCOHLPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)C(C)C1=C(C=C(C=C1)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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